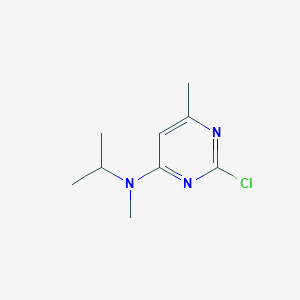

2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine

Description

Properties

IUPAC Name |

2-chloro-N,6-dimethyl-N-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3/c1-6(2)13(4)8-5-7(3)11-9(10)12-8/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBHDVWMJSUXPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)N(C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with isopropylamine. The reaction is carried out under microwave conditions to enhance the reaction rate and yield . The process involves aromatic nucleophilic substitution, where the chlorine atom on the pyrimidine ring is replaced by the isopropylamine group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the production process. Purification methods such as column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like hydrogen peroxide or other oxidizing agents.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different nucleophiles will yield various substituted pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent. Its derivatives are being explored for various therapeutic effects:

- Antiviral Activity : Research indicates that 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine exhibits antiviral properties against specific viral strains. Studies have shown effective inhibition of viral replication at low concentrations, suggesting its potential as an antiviral drug candidate .

- Anticancer Properties : The compound has demonstrated cytotoxic effects on various cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells, making it a potential lead compound for cancer therapy .

Agricultural Applications

Due to its biological activity, this compound is also being investigated for use in agrochemicals:

- Fungicidal and Herbicidal Properties : Its ability to inhibit specific biological pathways in pests makes it suitable for developing new agrochemicals aimed at controlling fungal diseases and weeds.

Study 1: Enzyme Interaction

A study focused on the interaction of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine with human carbonic anhydrases (hCAs). The compound selectively inhibited hCA IX at nanomolar concentrations, indicating its potential use in targeting tumor-associated hCAs for cancer therapy .

Study 2: Antiviral Evaluation

Another investigation assessed the antiviral properties of the compound against various viral targets. Results showed significant inhibition of viral replication at concentrations as low as 0.20 μM, outperforming some known antiviral agents .

Mechanism of Action

The mechanism of action of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Pyrimidine Core

Table 1: Key Structural and Functional Comparisons

Impact of Substituents on Physicochemical Properties

- Cyclopropyl substituents (CAS 1250038-98-2) further elevate lipophilicity but may reduce metabolic stability due to ring strain .

- Electronic Effects : Electron-withdrawing groups like chlorine at position 2 enhance electrophilicity, facilitating nucleophilic substitution reactions. Pyridinyl and indazolyl groups (CAS 1226499-97-3) introduce π-π stacking capabilities, critical for binding to biological targets .

- Steric Effects : The isopropyl group introduces steric bulk, which may hinder interactions in tight enzymatic pockets compared to smaller substituents like methyl or cyclopropyl .

Biological Activity

2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

The primary mechanism of action for 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine involves the inhibition of specific enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the cholinergic system, where their inhibition leads to increased concentrations of acetylcholine in the synaptic cleft, affecting neurotransmission and cellular signaling pathways.

The compound exhibits several biochemical properties that contribute to its biological activity:

- Enzyme Inhibition : Demonstrates significant inhibitory effects on AChE and BuChE, leading to altered neurotransmitter levels and potential therapeutic applications in neurodegenerative diseases.

- Cellular Effects : Influences various cellular processes by modulating cell signaling pathways and gene expression. The inhibition of cholinesterases can lead to changes in neuronal signaling and metabolic activity.

- Pharmacokinetics : Molecular modeling studies indicate favorable pharmacokinetic characteristics, suggesting good absorption and distribution profiles within biological systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine:

- Antimicrobial Activity : Research has shown that this compound possesses antimicrobial properties, making it a candidate for further development as an antimicrobial agent. In vitro studies indicated effective growth inhibition against various bacterial strains .

- Neuroprotective Effects : In animal models, the compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal tissues. This suggests potential applications in treating conditions like Alzheimer's disease .

- Cytotoxicity Studies : Cytotoxicity assays performed on cancer cell lines demonstrated that 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine exhibits dose-dependent cytotoxic effects. The compound showed IC50 values indicating significant potency against certain cancer types, highlighting its potential as an anticancer agent .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and characterization methods for 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine?

- Methods :

-

Spectroscopic Analysis : Use -NMR and -NMR to confirm the structure. For example, the methyl and isopropyl groups will show distinct splitting patterns in -NMR .

-

Mass Spectrometry : Confirm molecular weight (157.60 g/mol) via high-resolution mass spectrometry (HRMS) .

-

X-ray Crystallography : Resolve crystal structure to analyze bond angles and hydrogen-bonding interactions, as demonstrated for related chloro-pyrimidine derivatives .

- Data Table :

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | CHClN | |

| Molecular Weight | 157.60 g/mol | |

| Purity | ≥95% (HPLC) | |

| Key NMR Peaks | δ 1.3 (isopropyl CH), δ 2.5 (N-CH) |

Q. What are common synthetic routes for preparing 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine?

- Methodological Answer :

- Stepwise Substitution : Start with a pyrimidine core (e.g., 4,6-dichloropyrimidine). React with isopropylamine under controlled conditions (e.g., DMF, 60°C) to introduce the isopropyl group, followed by dimethylation using methyl iodide .

- Optimization : Adjust solvent polarity (e.g., THF vs. DMF) and stoichiometry to minimize side products. Monitor reactions via TLC or LC-MS .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine?

- Methods :

- Factorial Design : Test variables like temperature (50–80°C), catalyst loading (0.1–1.0 eq), and reaction time (4–24 hrs) to identify optimal conditions .

- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and purity. For example, a central composite design can reveal nonlinear effects of temperature on reaction efficiency .

Q. What computational tools are effective for predicting reaction pathways and intermediates in pyrimidine derivative synthesis?

- Methods :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies. For example, ICReDD’s reaction path search methods predict feasible intermediates in chloro-pyrimidine reactions .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. Polar solvents like DMF stabilize charged intermediates in substitution reactions .

Q. How can structural contradictions in crystallographic data for chloro-pyrimidines be resolved?

- Methods :

- Comparative Analysis : Overlay crystal structures of similar compounds (e.g., 6-chloro-N4,N4-dimethylpyrimidine-2,4-diamine ) to identify deviations in bond lengths or angles caused by substituents.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing differences .

Q. What strategies are used to investigate the biological activity of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine?

- Methods :

- Enzyme Inhibition Assays : Test against kinases or acetylcholinesterase using fluorescence-based assays. For example, related pyrimidines show activity via competitive inhibition .

- Molecular Docking : Map the compound’s interactions with binding pockets (e.g., ATP-binding sites) using AutoDock Vina. The chloro group may enhance hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.